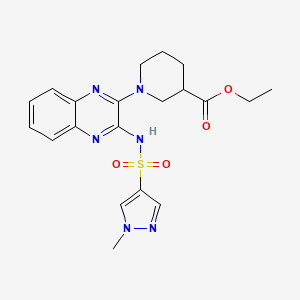
ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate” is a complex organic molecule. It likely contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Antibacterial Activity
Research into novel heterocyclic compounds containing a sulfonamido moiety, including structures related to ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate, has demonstrated potential antibacterial applications. A study aimed at synthesizing new heterocyclic compounds suitable as antibacterial agents found that certain synthesized compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Further research into quinoxaline derivatives has shown promising anticancer activity. Specifically, the synthesis of new quinoxaline derivatives and their evaluation for EGFR-TK inhibition and anticancer activity revealed that some compounds exhibited noteworthy anti-proliferative effects against cancer cell lines, suggesting potential as anticancer agents with EGFR inhibitory activity (Ahmed, Mohamed, Omran, & Salah, 2020).
Mosquito Larvicidal Activity
Additionally, compounds synthesized from related structures have been tested for mosquito larvicidal activity. The study on the synthesis, antimicrobial, and mosquito larvicidal activity of certain heterocyclic compounds indicated lethal effects on mosquito larvae, showcasing a potential application in mosquito control and prevention of mosquito-borne diseases (Rajanarendar et al., 2010).
Properties
IUPAC Name |
ethyl 1-[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-3-30-20(27)14-7-6-10-26(12-14)19-18(22-16-8-4-5-9-17(16)23-19)24-31(28,29)15-11-21-25(2)13-15/h4-5,8-9,11,13-14H,3,6-7,10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCKBFKWQTUOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2967538.png)
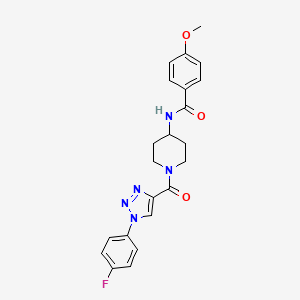
![{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2967540.png)

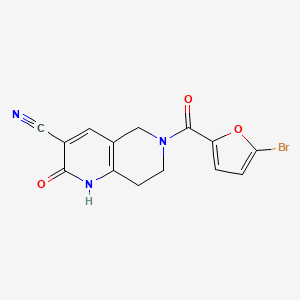
![(E)-4-(Dimethylamino)-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-enamide](/img/structure/B2967544.png)

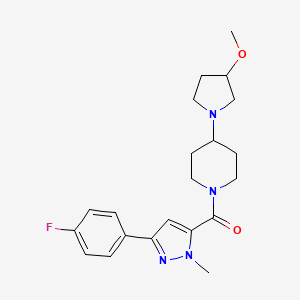
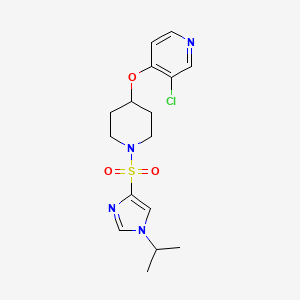
![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)


![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)
